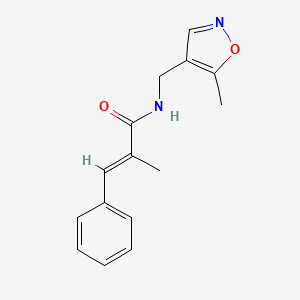

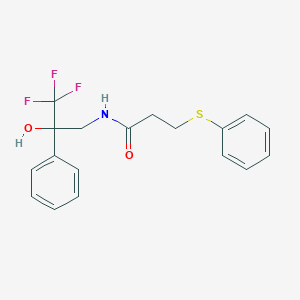

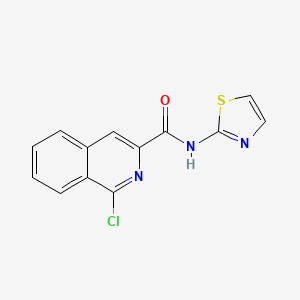

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Chemical Synthesis and Properties

- Studies have focused on the synthesis and characterization of various isoxazoles, highlighting their utility as intermediates in organic synthesis. For instance, the synthesis of N-methylisoxazolin-5-ones and their structural analysis through techniques such as catalytic hydrogenation and alkaline hydrolysis provide foundational knowledge for further chemical modifications and applications (Sarlo, Fabbrini, & Renzi, 1966).

2. Antiviral and Cytostatic Evaluation

- Isoxazolidine nucleotide analogues have been synthesized and evaluated for their antiviral and cytostatic properties, underscoring the potential of isoxazolyl compounds in developing treatments against a broad range of DNA and RNA viruses (Kokosza, Balzarini, & Piotrowska, 2013).

3. Neuroprotection and Receptor Antagonism

- Research into amino acid antagonists at non-NMDA excitatory amino acid receptors has utilized isoxazole amino acids for the development of novel neuroprotective agents, highlighting the potential therapeutic applications of isoxazole derivatives in protecting against neurotoxic effects (Krogsgaard‐Larsen et al., 1991).

4. Insecticidal Activity

- The synthesis and evaluation of anthranilic diamides analogs containing isoxazole rings have demonstrated significant insecticidal activities against specific pests, indicating the utility of isoxazolyl compounds in developing new pesticides (Qi et al., 2014).

5. Antimicrobial and Anti-inflammatory Properties

- Novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones have been synthesized and shown to possess antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential in the development of new therapeutic agents (Rajanarendar et al., 2012).

将来の方向性

The future directions in the study of “(E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .

作用機序

Target of Action

The primary target of (E)-2-methyl-N-((5-methylisoxazol-4-yl)methyl)-3-phenylacrylamide is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a member of the glutamate receptor family, which plays a crucial role in the central nervous system as it mediates the actions of the major excitatory neurotransmitter, glutamate .

Mode of Action

The compound acts as a non-competitive antagonist at the mGluR5 . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and it inhibits the receptor’s activity regardless of the presence of glutamate . The compound’s selectivity for mGluR5 over other glutamate receptors (such as mGluR1 and the family 2 and 3 mGluRs) has been demonstrated, with IC50 values of 0.37 and 0.29 μM, respectively, at human mGluR5a .

Biochemical Pathways

The antagonism of mGluR5 by this compound can affect various biochemical pathways. For instance, mGluR5 is involved in the regulation of intracellular calcium levels and the modulation of NMDA receptor activity . Therefore, the compound’s action could potentially influence these processes.

Pharmacokinetics

A related compound, phenyl methyl-isoxazole, has been found to undergo bioactivation via an initial oxidation of the 5′-methyl group, generating a stabilized enimine intermediate . This process could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The antagonism of mGluR5 by this compound can result in various molecular and cellular effects. For example, it could potentially modulate synaptic transmission and plasticity, given the role of mGluR5 in these processes . The compound’s action could also influence neuronal excitability and neurotoxicity, considering the involvement of mGluR5 in the regulation of intracellular calcium levels and the modulation of NMDA receptor activity .

特性

IUPAC Name |

(E)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11(8-13-6-4-3-5-7-13)15(18)16-9-14-10-17-19-12(14)2/h3-8,10H,9H2,1-2H3,(H,16,18)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIFLOHWFGUPV-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C(=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C(=C/C2=CC=CC=C2)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)

![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)

![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)